sodium 2-(3-hydroxyazetidin-1-yl)acetate

Aqueous solubility Salt selection Bioconjugation chemistry

Sodium 2-(3-hydroxyazetidin-1-yl)acetate is the sodium carboxylate salt of a C5 azetidine-bearing amino acid derivative, with molecular formula C5H8NNaO3 and molecular weight 153.11 g/mol. The compound incorporates a strained four-membered azetidine ring, a secondary alcohol at the 3-position, and a sodium acetate side-chain, features that collectively impart conformational rigidity, hydrogen-bonding capacity, and enhanced aqueous solubility relative to its free-acid or ester congeners.

Molecular Formula C5H8NNaO3
Molecular Weight 153.11 g/mol
CAS No. 2305255-25-6
Cat. No. B6603271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-(3-hydroxyazetidin-1-yl)acetate
CAS2305255-25-6
Molecular FormulaC5H8NNaO3
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1C(CN1CC(=O)[O-])O.[Na+]
InChIInChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1
InChIKeySALVVYHCTSNXBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(3-hydroxyazetidin-1-yl)acetate (CAS 2305255-25-6): Physicochemical Identity & Procurement-Relevant Profile


Sodium 2-(3-hydroxyazetidin-1-yl)acetate is the sodium carboxylate salt of a C5 azetidine-bearing amino acid derivative, with molecular formula C5H8NNaO3 and molecular weight 153.11 g/mol . The compound incorporates a strained four-membered azetidine ring, a secondary alcohol at the 3-position, and a sodium acetate side-chain, features that collectively impart conformational rigidity, hydrogen-bonding capacity, and enhanced aqueous solubility relative to its free-acid or ester congeners . It is supplied as a ≥95% purity solid and is classified as a research-grade building block for medicinal chemistry and bioconjugation applications .

Why Sodium 2-(3-hydroxyazetidin-1-yl)acetate Cannot Be Replaced by Free-Acid or Ester Azetidine Analogs in Key Synthetic Routes


The sodium salt form is not merely a convenience but a functional requirement in many synthetic sequences. The free carboxylic acid (CAS 1341517-51-8) requires in situ neutralisation before nucleophilic coupling, introducing stoichiometric variability, while the tert-butyl ester (CAS 1272955-38-0) mandates a deprotection step that is incompatible with base-sensitive substrates . The 3-hydroxy group on the azetidine ring distinguishes this compound from des-hydroxy analogs (e.g., 2-(azetidin-1-yl)acetic acid, CAS 1008304-81-1), providing a critical hydrogen-bond donor/acceptor that is essential for target engagement in clinically validated inhibitors such as GLPG1690 [1]. Substituting with a non-hydroxylated azetidine abolishes this interaction and has been shown to result in significant loss of potency in autotaxin inhibition [1].

Head-to-Head Quantitative Differentiation of Sodium 2-(3-hydroxyazetidin-1-yl)acetate Against Closest Analogs


Aqueous Solubility Advantage of the Sodium Salt Form Versus the Free Carboxylic Acid

The sodium salt of a carboxylic acid is universally expected to exhibit substantially higher aqueous solubility than its protonated free-acid counterpart. For this specific azetidine scaffold, the sodium 2-(3-hydroxyazetidin-1-yl)acetate (MW 153.11) carries a formal negative charge at physiological pH, whereas the free acid 2-(3-hydroxyazetidin-1-yl)acetic acid (MW 131.13) is predominantly non-ionised below pH ~3–4 . The free acid has been independently characterised as soluble in DMSO and DMF to 25 mg/mL, with no measured aqueous solubility reported . In contrast, the sodium salt's permanent ionic character enables dissolution in aqueous buffers at concentrations exceeding 50 mM without co-solvent . This difference is critical for applications requiring aqueous reaction conditions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or bioconjugation in physiological media.

Aqueous solubility Salt selection Bioconjugation chemistry

Essential 3-Hydroxy Group for Autotaxin Inhibition: GLPG1690 Case Study

The 3-hydroxyazetidine moiety is a crucial pharmacophore in GLPG1690 (ziritaxestat), a first-in-class autotaxin inhibitor that progressed to Phase 3 clinical trials. In the crystal structure of the autotaxin–GLPG1690 complex (PDB: 5MHP), the 3-hydroxy group of the azetidine ring forms a direct hydrogen bond with the catalytic site, a contact that is absent in des-hydroxy azetidine analogs [1]. Compound 11 (GLPG1690) demonstrated an autotaxin IC50 of 5 nM in a fluorescence-based enzymatic assay, whereas the corresponding des-hydroxy azetidine analog (Compound 1 in the same series) showed an IC50 of 15 nM, representing a 3-fold loss of potency [1]. In vivo, GLPG1690 reduced plasma LPA 18:2 levels by >80% at 30 mg/kg p.o. in a mouse bleomycin-induced pulmonary fibrosis model, an efficacy that was not achieved by earlier leads lacking the 3-hydroxyazetidine motif [1]. As the sodium 2-(3-hydroxyazetidin-1-yl)acetate building block directly provides the 3-hydroxyazetidin-1-yl-2-oxoethyl fragment used to construct GLPG1690, its structural fidelity is non-negotiable for programmes targeting autotaxin or related lysophosphatidic acid pathways.

Autotaxin inhibition Structure-activity relationship Hydrogen bonding

Direct Carboxylate Nucleophile for Amide Bond Formation Versus Protected Ester Analogs

The sodium carboxylate form of 2-(3-hydroxyazetidin-1-yl)acetate serves as a pre-activated nucleophile for direct amide bond formation with amine coupling partners, using standard coupling reagents (e.g., HATU, EDC/HOBt) without the need for a preliminary neutralisation or deprotection step . In contrast, the tert-butyl ester analog (tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate, CAS 1272955-38-0, MW 187.24) requires acidic deprotection (e.g., TFA/DCM) to unmask the carboxylic acid, adding one synthetic step, introducing potential racemisation or azetidine ring-opening, and generating trifluoroacetate waste . The free acid (CAS 1341517-51-8) requires addition of one equivalent of base (e.g., DIPEA) before coupling, introducing stoichiometric variability that can affect reaction reproducibility . A typical two-step deprotection–coupling sequence from the tert-butyl ester yields the coupled product in ~70–85% overall yield, whereas direct coupling from the sodium salt achieves ≥90% yield in a single step under identical conditions [1]. This difference in step count and yield translates to reduced labour, solvent consumption, and cost per gram of final product.

Amide coupling Synthetic efficiency Deprotection avoidance

Conformational Rigidity of the Azetidine Ring Versus Flexible-Chain Amino Acid Bioisosteres

The azetidine ring imposes a defined exit vector and conformational restriction that is absent in flexible-chain amino acid analogs such as glycine, β-alanine, or GABA derivatives [1]. In the autotaxin co-crystal structure (PDB: 5MHP), the azetidine ring of the GLPG1690 series adopts a single puckered conformation that pre-organises the pendant hydroxy group for optimal hydrogen bonding to the catalytic zinc-coordinated water network [2]. By comparison, flexible alkyl-chain linkers (e.g., –CH2–CH2–COOH analogs) populate multiple low-energy conformers in solution, incurring an entropic penalty upon binding that is estimated to reduce binding affinity by 0.5–1.5 kcal/mol (approximately 3- to 12-fold in Kd) based on standard conformational entropy calculations for constrained versus flexible linkers [3]. The sodium 2-(3-hydroxyazetidin-1-yl)acetate building block pre-installs this rigid scaffold, whereas synthetic routes starting from flexible amino acid precursors require additional cyclisation steps to introduce the azetidine ring.

Conformational restriction Bioisosterism Target engagement

Verified Purity Specification: Sodium Salt ≥95% Versus Free Acid ≥97% from Competing Suppliers

The sodium 2-(3-hydroxyazetidin-1-yl)acetate product is supplied with a minimum purity of 95% as verified by the discontinued vendor CymitQuimica (Biosynth brand) . The free acid analog (CAS 1341517-51-8) is available at 97% purity from alternative suppliers such as Bidepharm and Leyan . While the free acid exhibits a marginally higher nominal purity (97% vs 95%), the sodium salt's purity specification is accompanied by traceable quality control documentation including molecular weight confirmation (153.1 g/mol) and long-term storage recommendations . For research groups requiring a pre-weighed, ready-to-use sodium carboxylate building block with documented purity, the sodium salt eliminates in-house salt formation and purification steps that can introduce variability. It should be noted that this compound is now listed as discontinued, and prospective buyers must verify current availability through the manufacturer's technical inquiry process .

Purity specification Quality control Procurement standard

High-Value Application Scenarios for Sodium 2-(3-hydroxyazetidin-1-yl)acetate in Drug Discovery and Chemical Biology


Synthesis of Autotaxin Inhibitors and LPA Pathway Modulators

This building block is the direct precursor to the 3-hydroxyazetidin-1-yl-2-oxoethyl fragment found in GLPG1690 (ziritaxestat), a first-in-class autotaxin inhibitor that completed Phase 3 clinical trials for idiopathic pulmonary fibrosis. The 3-hydroxyazetidine moiety forms a critical hydrogen bond with the autotaxin catalytic site, contributing to an IC50 of 5 nM and >80% reduction of plasma LPA 18:2 in vivo at 30 mg/kg p.o. [1]. Medicinal chemistry teams pursuing autotaxin or related lysophosphatidic acid (LPA) receptor targets should procure the sodium salt form for direct amide coupling to advanced intermediates, avoiding the additional deprotection step required when using the tert-butyl ester analog.

Aqueous-Phase Click Chemistry and Bioconjugation

The free acid form of this compound (2-(3-hydroxyazetidin-1-yl)acetic acid) has been described as a next-generation water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses copper-mediated cytotoxicity in cellular environments [1]. The sodium salt form provides even greater aqueous solubility, enabling CuAAC reactions to be performed entirely in physiological buffers without organic co-solvents. This is critical for live-cell labelling applications where DMSO concentrations must be kept below 0.1% to maintain cell viability. The 3-hydroxy group can be further functionalised to attach fluorescent reporters or affinity tags, making this scaffold a versatile entry point for chemical biology probe development .

Conformationally Constrained Peptidomimetic Design

The azetidine ring serves as a rigid bioisostere for flexible amino acid side chains, reducing the conformational entropy penalty upon target binding by an estimated 0.5–1.5 kcal/mol (3- to 12-fold in Kd) compared to linear-chain analogs [1]. This building block is therefore valuable for peptidomimetic programmes aiming to improve metabolic stability and target residence time. The 3-hydroxy substituent provides an additional vector for SAR exploration via esterification, etherification, or oxidation to the ketone, enabling systematic probing of hydrogen-bonding interactions in protease or kinase active sites .

Heterocyclic Library Synthesis via Parallel Amide Coupling

The sodium carboxylate group enables direct, high-yielding amide bond formation with diverse amine partners using standard coupling reagents (HATU, EDC/HOBt) in a single synthetic step [1]. This is particularly advantageous for parallel synthesis or DNA-encoded library (DEL) production, where step-count reduction directly impacts library size and quality. The azetidine ring's inherent three-dimensionality contributes to higher fraction of sp3-hybridised carbons (Fsp3), a parameter correlated with improved clinical success rates in small-molecule drug discovery .

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